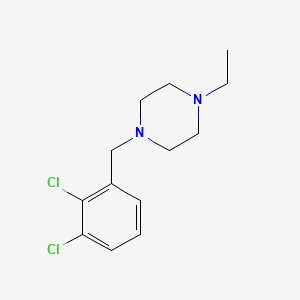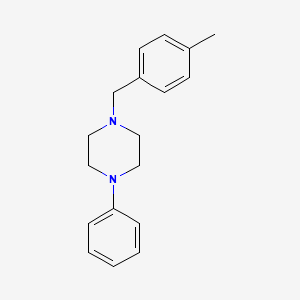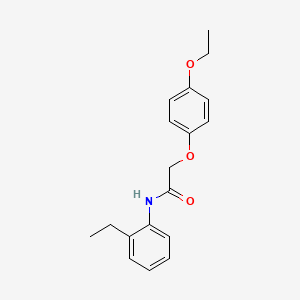![molecular formula C12H18N2O5S2 B5672525 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, the compound reduces the production of aqueous humor, which is a fluid that fills the anterior chamber of the eye and contributes to intraocular pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide are primarily related to its inhibition of carbonic anhydrase. The compound has been shown to effectively reduce intraocular pressure in patients with glaucoma, which can help prevent further damage to the optic nerve and preserve vision.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide for lab experiments is its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide. One area of interest is in the development of new drugs that target carbonic anhydrase for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another potential direction is in the study of the compound's effects on other physiological processes, such as acid-base balance in the body. Finally, further research is needed to better understand the limitations and potential applications of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide in scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the treatment of glaucoma, a condition that causes damage to the optic nerve and can lead to blindness. The compound has been shown to effectively lower intraocular pressure, which is a major risk factor for the development and progression of glaucoma.
Propiedades
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-9(2)8-12(15)14-21(18,19)11-6-4-10(5-7-11)13-20(3,16)17/h4-7,9,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAMVOJGGTTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672448.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)
![N-benzyl-N,2-dimethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5672463.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![1-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-4-piperidinecarboxamide](/img/structure/B5672484.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5672485.png)


![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5672540.png)


![5-(dimethylamino)-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5672556.png)
![6-benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5672557.png)